

# CAS 5348-51-6 physical and chemical properties

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## Compound of Interest

Compound Name: *2-Hydroxy-4-methylpyrimidine  
hydrochloride*

Cat. No.: *B018306*

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An In-depth Technical Guide to 5-Ethynyl-2'-deoxyuridine (EdU)

A Note on CAS Number: The CAS number provided in the topic (5348-51-6) corresponds to **2-Hydroxy-4-methylpyrimidine hydrochloride**. However, the detailed request for a technical guide on experimental protocols, particularly for cell-based assays and signaling pathways, strongly indicates an interest in 5-Ethynyl-2'-deoxyuridine (EdU), a widely used compound in cell proliferation studies. The correct CAS number for EdU is 61135-33-9. This guide will focus on EdU to meet the core requirements of the request.

## Introduction

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.[1][2] This property makes it a powerful tool for assessing cell proliferation, a fundamental process in biological research.[3] Unlike the traditional BrdU (bromodeoxyuridine) method, which requires harsh DNA denaturation for antibody detection, EdU is detected via a bio-orthogonal "click" chemistry reaction.[2][4] This gentle and highly efficient method preserves cellular morphology and allows for multiplexing with other fluorescent probes, making it an invaluable technique for researchers in cell biology, oncology, and developmental biology.[5]

## Physical and Chemical Properties

The physical and chemical properties of 5-Ethynyl-2'-deoxyuridine (EdU) are summarized in the table below.

Property	Value	Reference(s)
CAS Number	61135-33-9	[1][6]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub>	[1][6]
Molecular Weight	252.22 g/mol	[1][6]
Appearance	White to off-white solid/powder	[7]
Melting Point	199 - 206 °C	[8]
Solubility	Soluble in DMSO, water, and alcohol	[7]
Purity	≥95%	[1]
Storage Temperature	-20°C	

## Mechanism of Action and Detection

EdU, being an analog of thymidine, is readily incorporated into newly synthesized DNA by cellular DNA polymerases during the S-phase of the cell cycle.[3][4] The key to its detection lies in the terminal alkyne group, which is not present in natural nucleosides.[4] This alkyne group serves as a chemical handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[2][4] In this reaction, a fluorescently labeled azide is covalently linked to the alkyne group of the incorporated EdU, allowing for the visualization of cells that have undergone DNA replication.[9]

## Experimental Protocols

The following is a generalized protocol for an in vitro EdU cell proliferation assay using fluorescence microscopy. Optimization of parameters such as EdU concentration and incubation time may be necessary for specific cell types and experimental conditions.[3][10]

## Materials

- 5-Ethynyl-2'-deoxyuridine (EdU)
- Cell culture medium

- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
- Click reaction cocktail components:
  - Fluorescent azide
  - Copper(II) sulfate ( $\text{CuSO}_4$ )
  - Reducing agent (e.g., sodium ascorbate)
  - Reaction buffer
- Nuclear counterstain (e.g., DAPI or Hoechst 33342)
- Mounting medium

## Procedure

- Cell Labeling with EdU:
  - Plate cells to the desired density and allow them to adhere overnight.[\[3\]](#)
  - Prepare a working solution of EdU in cell culture medium (a final concentration of 10  $\mu\text{M}$  is a common starting point).[\[3\]](#)
  - Remove the old medium and add the EdU-containing medium to the cells.
  - Incubate the cells for a period that allows for the detection of DNA synthesis (e.g., 1-2 hours, but can range from minutes to 24 hours depending on the cell cycle length).[\[3\]](#)[\[11\]](#)
- Cell Fixation and Permeabilization:
  - After incubation, remove the EdU-containing medium and wash the cells twice with PBS.  
[\[3\]](#)

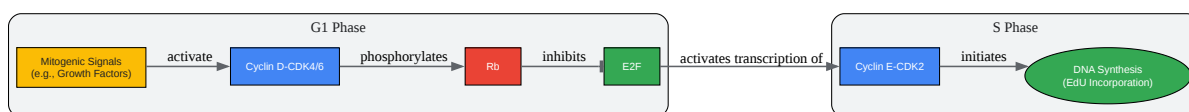
- Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[\[10\]](#)
- Remove the fixative and wash the cells twice with PBS.
- Permeabilize the cells by adding the permeabilization solution and incubating for 20 minutes at room temperature.[\[10\]](#)
- Wash the cells twice with PBS.
- EdU Detection (Click Reaction):
  - Prepare the click reaction cocktail according to the manufacturer's instructions. The components should be added in the specified order, typically with the reducing agent added last.[\[12\]](#)
  - Remove the final PBS wash and add the click reaction cocktail to the cells.
  - Incubate for 30 minutes at room temperature, protected from light.[\[10\]](#)[\[12\]](#)
  - Remove the reaction cocktail and wash the cells with PBS.
- Nuclear Counterstaining and Imaging:
  - Stain the cell nuclei with a suitable counterstain like DAPI or Hoechst 33342.[\[13\]](#)
  - Wash the cells with PBS.
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

## Signaling Pathways and Experimental Workflows

### Cell Cycle Signaling Pathway

EdU is incorporated during the S-phase of the cell cycle, which is a tightly regulated process controlled by a complex network of signaling pathways. The transition from G1 to S phase is a

critical checkpoint, primarily governed by the activity of cyclin-dependent kinases (CDKs).[14]  
[15] The following diagram illustrates a simplified overview of the cell cycle control system, highlighting the key players that regulate entry into the S-phase where EdU labeling occurs.

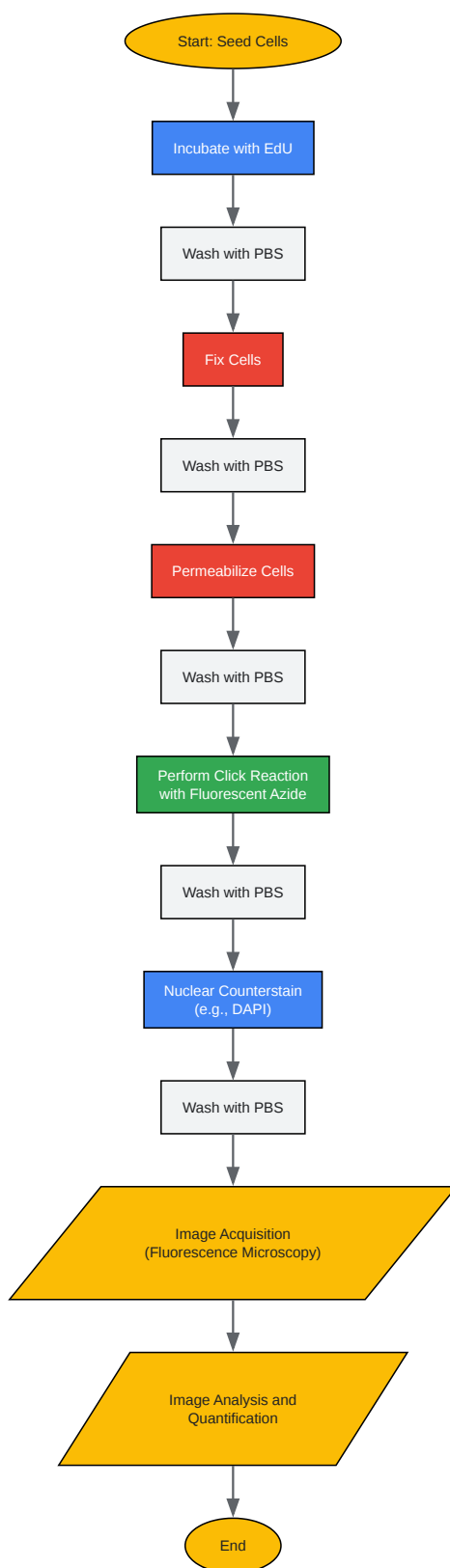


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Cell Cycle Progression to S-Phase.

## Experimental Workflow for EdU Cell Proliferation Assay

The following diagram outlines the logical flow of an in vitro EdU cell proliferation assay, from cell preparation to final analysis.



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EdU In Vitro Assay Workflow.

## Conclusion

5-Ethynyl-2'-deoxyuridine (EdU) has become an essential tool for the study of cell proliferation due to its high sensitivity, specificity, and the mild conditions required for its detection. The click chemistry-based approach offers significant advantages over traditional methods, enabling more detailed and accurate analyses of DNA synthesis in a wide range of biological systems. This guide provides a comprehensive overview of the physical and chemical properties of EdU, detailed experimental protocols, and the cellular context in which it functions, serving as a valuable resource for researchers in the life sciences.

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